molecular formula C30H43NO8 B1664369 Adaprolol maleate CAS No. 121009-31-2

Adaprolol maleate

Cat. No. B1664369
M. Wt: 545.7 g/mol
InChI Key: WEBILLRFBZTUIX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adaprolol maleate is a beta-adrenergic antagonist . It is a small molecule drug that is being developed to treat glaucoma . The soft drug was designed to minimize systemic activity through facile inactivation to an inactive metabolite .


Synthesis Analysis

Adaprolol functions as a potent β-adrenergic antagonist . The negligible systemic β-blocking activity detected with ophthalmic administration of adaprolol is consistent with soft drug design .


Molecular Structure Analysis

The molecular formula of Adaprolol maleate is C30H43NO8 . The exact mass is 545.2989 and the molecular weight is 545.6643 .


Chemical Reactions Analysis

Adaprolol maleate is a new beta-adrenergic antagonist . The soft drug was designed to minimize systemic activity through facile inactivation to an inactive metabolite . This is achieved through specific chemical reactions that occur in the body .


Physical And Chemical Properties Analysis

The exact mass of Adaprolol maleate is 545.2989 and the molecular weight is 545.6643 . The elemental analysis shows that it contains Carbon (66.03%), Hydrogen (7.94%), Nitrogen (2.57%), and Oxygen (23.46%) .

Scientific Research Applications

  • Neuroprotective Potential in Neurodegenerative Disorders

    • Flupirtine maleate, a compound similar to Adaprolol maleate, showed potential in protecting neuronal cells from apoptotic cell death induced by prion protein fragments and β-amyloid peptides. This suggests a potential for use in treating neurodegenerative disorders like Creutzfeldt–Jakob disease (CJD) (Otto et al., 2004).
  • Antihypertensive and Respiratory Function Improvement

    • Studies on amlodipine maleate, another compound with structural similarity to Adaprolol maleate, have demonstrated its effectiveness in treating arterial hypertension and chronic obstructive pulmonary disease (COPD), improving respiratory function and reducing systolic blood pressure in the pulmonary artery without negative metabolic influences (Yakhontov & Balabanova, 2010).
  • Potential in Treatment of Infantile Hemangiomas

    • Topical timolol maleate has been increasingly used for the treatment of infantile hemangiomas. It is considered a well-tolerated and effective treatment, especially in thin, superficial hemangiomas (Püttgen et al., 2016).
  • Bioequivalence and Pharmacokinetics Studies

    • Comparative studies of amlodipine maleate with amlodipine besylate in terms of bioequivalence and pharmacokinetics have been conducted, indicating that the maleate form of amlodipine is equivalent in efficacy and safety to the besylate form, suggesting potential similar characteristics for Adaprolol maleate (Mignini et al., 2007).
  • Anticancer Potential

    • ER maleate has been investigated as a novel anticancer agent for oral squamous cell carcinoma, demonstrating its potential in inducing cell apoptosis, inhibiting proliferation, and increasing chemosensitivity to carboplatin (Fu et al., 2016).
  • Antioxidant Effects in Ischemia-Reperfusion Damage

    • Pheniramine maleate has shown antioxidant effects against ischemia-reperfusion damage, suggesting that similar maleate compounds, including Adaprolol maleate, might possess these properties (Yuvanç et al., 2018).
  • Pharmacological Impact on Pharmacokinetics

    • The study of the smoothened inhibitor glasdegib in its maleate salt-based formulation demonstrated its oral bioavailability and the impact of factors like food and gastric pH-altering agents on its pharmacokinetics, which could be relevant to Adaprolol maleate as well (Giri et al., 2017).
  • Analytical Method Development and Quantification

    • Research on asenapine maleate emphasizes the importance of developing robust analytical methods for quantifying maleate compounds in various sample matrices, which is applicable for the study and application of Adaprolol maleate as well (Kotak et al., 2021).
  • Comparative Studies on Pharmacodynamic Properties

    • The comparison of pharmacokinetic characteristics and safety between amlodipine maleate and amlodipine besylate in healthy volunteers provided insights into the pharmacodynamic properties of maleate salts, relevant for understanding Adaprolol maleate's actions (Choi et al., 2012).
  • Investigation of Effects in Specific Medical Conditions

    • Studies on the effects of topical nipradilol and timolol maleate on conditions like intraocular pressure and arterial blood pressure in dogs highlight the diverse potential medical applications of maleate compounds, which could extend to Adaprolol maleate (Maehara et al., 2004).

properties

IUPAC Name

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBILLRFBZTUIX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adaprolol maleate

CAS RN

121009-31-2
Record name Adaprolol maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADAPROLOL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adaprolol maleate
Reactant of Route 2
Adaprolol maleate
Reactant of Route 3
Reactant of Route 3
Adaprolol maleate
Reactant of Route 4
Reactant of Route 4
Adaprolol maleate
Reactant of Route 5
Reactant of Route 5
Adaprolol maleate
Reactant of Route 6
Reactant of Route 6
Adaprolol maleate

Citations

For This Compound
39
Citations
P Polgar, N Bodor - Life sciences, 1991 - Elsevier
… new ~-blocker, adaprolol maleate. This drug was specifically designed for use in critical care situations requiring very quick and prolonged ~-adrenoceptor blockade. Adaprolol maleate (…
Number of citations: 9 www.sciencedirect.com
N Boder, A Elkoussi, K Zuobi… - Journal of ocular …, 1996 - liebertpub.com
Adaprolol maleate is a new β-adrenergic antagonist that is being developed to treat glaucoma. The soft drug was designed to minimize systemic activity through facile inactivation to an …
Number of citations: 10 www.liebertpub.com
N Boder, A Elkoussi, K Zuobi, P Kovacs - Ophthalmic Literature, 1997 - infona.pl
… Adaprolol maleate is a new β-adrenergic antagonist that is being developed to treat glaucoma. The soft drug was designed to minimize systemic activity through facile inactivation to an …
Number of citations: 0 www.infona.pl
SL Fialho, A Da Silva‐Cunha - Clinical & experimental …, 2004 - Wiley Online Library
… The first studies conducted on man with microemulsions containing adaprolol maleate and pilocarpine were promising and could confirm the results obtained in rabbits 2, 10 . …
Number of citations: 224 onlinelibrary.wiley.com
S Tamilvanan, S Benita - European Journal of Pharmaceutics and …, 2004 - Elsevier
… [69] prepared an anionic lipid emulsion containing adaprolol maleate, a novel soft β-blocking agent and observed a delayed IOP depressant effect in human volunteers. A similar …
Number of citations: 227 www.sciencedirect.com
IK Reddy - 1995 - books.google.com
Since ocular therapeutics and drug delivery is a subject of interest to specialists from various disciplines such as chemical, biochemical, medical, pharmaceutical, and toxicological, it …
Number of citations: 28 books.google.com
N Bodor, P Buchwald - The AAPS journal, 2005 - Springer
… After performing the required toxicity studies, several clinical studies of adaprolol maleate have been completed already, and no severe or clinically significant medical events have …
Number of citations: 110 link.springer.com
TF Vandamme - Progress in retinal and eye research, 2002 - Elsevier
… (1994) prepared microemulsions containing adaprolol maleate. The size of the droplets of the … Submicron emulsion as ocular delivery system for adaprolol maleate, a soft β-blocker …
Number of citations: 463 www.sciencedirect.com
S Anselem, M Beilin, N Garty - Pharm Res, 1993
Number of citations: 14
S Melamed, S Kurtz… - …, 1994 - LIPPINCOTT-RAVEN PUBL 227 …
Number of citations: 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.